Home > Products > Screening Compounds P20541 > 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one - 74583-40-7

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one

Catalog Number: EVT-3494020
CAS Number: 74583-40-7
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrazines. These compounds are characterized by their fused ring structures, which incorporate both pyrrole and pyrazine moieties. This specific compound is notable for its potential biological activities and applications in medicinal chemistry.

Source

This compound can be sourced from various chemical databases and research articles. Notably, PubChem provides detailed information about its molecular structure and properties, while other sources may offer insights into its synthesis and applications in scientific research.

Classification

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is classified as a heterocyclic organic compound. It contains both nitrogen and carbon atoms in its structure, making it of interest in pharmacology and organic synthesis.

Synthesis Analysis

Methods

The synthesis of 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves several steps that can include:

  1. Formation of the Pyrazine Ring: Starting materials such as 2-methylpyridine or similar derivatives can be used to construct the pyrazine core.
  2. Cyclization: The cyclization process can involve condensation reactions that lead to the formation of the pyrrole and pyrazine rings.
  3. Functionalization: The introduction of the methyl group at the appropriate position on the ring system may be achieved through alkylation or other functional group transformations.

Technical Details

The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is C8H10N2OC_8H_{10}N_2O. Its structure features a fused bicyclic system consisting of a pyrrole ring fused to a pyrazine ring with a methyl group substitution.

Data

  • Molecular Weight: Approximately 150.18 g/mol
  • InChI Key: A unique identifier for this compound that can be used to search chemical databases.
Chemical Reactions Analysis

Reactions

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the heterocyclic rings can act as nucleophiles.
  2. Oxidation/Reduction: Depending on the functional groups present, this compound may undergo oxidation or reduction reactions.
  3. Condensation Reactions: It can also participate in further condensation reactions to form larger or more complex molecules.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions such as pH and temperature play crucial roles in determining the outcome of these reactions.

Mechanism of Action

The mechanism of action for 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is largely dependent on its biological targets. Research indicates that compounds within this class may interact with specific enzymes or receptors in biological systems:

  • Enzyme Inhibition: Many heterocycles are known for their ability to inhibit enzymatic activity, which can lead to therapeutic effects.
  • Receptor Modulation: They may also function as modulators for various receptors involved in signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility characteristics vary based on the solvent; polar solvents may dissolve this compound better due to its functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by the presence of nitrogen atoms which can participate in various chemical transformations.
Applications

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one has potential applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting viral infections or other diseases.
  • Biochemical Research: Utilized in studies exploring enzyme mechanisms and metabolic pathways.
  • Synthetic Chemistry: Acts as an intermediate for synthesizing more complex organic compounds.
Introduction to Pyrrolo[1,2-a]pyrazinone Scaffolds in Medicinal Chemistry

Taxonomy and Structural Significance of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Derivatives

Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one represents a bridged bicyclic heterocycle characterized by fusion between a six-membered dihydropyrazine ring and a five-membered pyrrolone moiety. This scaffold is classified as a privileged structure in medicinal chemistry due to its presence in diverse bioactive natural products and synthetic pharmaceuticals [6]. The core exhibits a partially saturated topology, with the 1,2-dihydro-3(4H)-one configuration conferring planar rigidity at the pyrrolone unit while permitting conformational flexibility at the piperazine-like ring. This unique architecture enables three-dimensional interactions with biological targets inaccessible to flat scaffolds. X-ray crystallographic studies of derivatives (e.g., compound 5s and 7l) reveal a butterfly-like conformation with a dihedral angle of 15–25° between ring planes, facilitating optimal binding pocket engagement [3]. The lactam carbonyl provides a strong hydrogen-bond acceptor, while the pyrrolic N–H serves as a donor site—creating a dual H-bonding pharmacophore critical for target recognition. Substituents at the C6 position (e.g., methyl) project perpendicularly from the bicyclic plane, enabling selective modulation of steric and electronic properties without distorting the core geometry [1] [6].

Table 1: Key Natural and Synthetic Derivatives Featuring the Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Core

Compound NameSubstituentsBiological ActivitySource
Longamide B6-Bromo, 9-HydroxyAntibacterial, AntiprotozoalMarine Sponge
Hanishin6,8-DibromoCytotoxicity (NSCLC)Marine Sponge
Agelastatin ATetracyclic fused derivativeAntineoplastic (Multiple cell lines)Coral
EU-1180-453 (Synthetic)6-Methyl, R-configurationGluN2C/D-PAM (NMDA receptor modulator)Research Compound
7m (Synthetic)3-Nitrophenyl at C3Anticancer (Panc-1 IC₅₀ = 12.54 μM)Research Compound

Historical Evolution of Pyrrolo[1,2-a]pyrazinone-Based Drug Discovery

The therapeutic exploration of this scaffold originated from natural product isolation in the 1970s–1990s, with compounds like longamide B and dibromophakellin demonstrating validated bioactivities including antibacterial, antiprotozoal, and proteasome inhibitory effects [6]. These discoveries spurred synthetic efforts to replicate and optimize the core. Early synthetic routes relied on multicomponent reactions (e.g., Biginelli-type condensations) or cyclization strategies such as aza-Michael additions to assemble the bicyclic system, albeit with limited regiocontrol [5] [6]. A transformative advancement emerged in the 2000s with structure-guided design, exemplified by the development of CIQ—the first synthetic GluN2C/D-selective positive allosteric modulator (PAM) of NMDA receptors [1]. This proof-of-concept molecule exhibited modest potency (doubling concentration ≈10 µM) and suboptimal physicochemical properties (high lipophilicity, low solubility), but established subunit-selective NMDA modulation as feasible. Subsequent generations replaced the tetrahydroisoquinoline core with dihydropyrrolopyrazinones, leveraging their superior ligand efficiency and tunable polarity [1]. Parallel work exploited the scaffold for diverse targets: PARP inhibitors (e.g., WO2007138355A1), mGluR2 NAMs (EP3177623B1), and AMPA receptor modulators (US10513523B2) emerged between 2007–2023, highlighting therapeutic versatility [4] [7] [8]. The 2020s witnessed structure-enabled optimization campaigns, particularly for NMDA PAMs, where crystallography and computational modeling facilitated log-order improvements in potency and drug-like properties.

Table 2: Milestones in Dihydropyrrolo[1,2-a]pyrazinone-Based Drug Discovery

Year RangeKey AdvancesRepresentative Agents
1970s–1990sIsolation of bioactive natural products (e.g., longamide B, agelastatins); Initial synthetic methodologiesLongamide B, Dibromophakellin
Early 2000sFirst-generation synthetic modulators (e.g., CIQ); Expansion of synthetic routes (e.g., Pd-catalyzed cyclization)CIQ (GluN2C/D-PAM)
2010–2015Scaffold hopping to dihydropyrrolopyrazinones; Target diversification (PARP, kinase inhibitors)PARP Inhibitors (WO2007138355A1)
2015–2020Structure-based optimization; Introduction of 6-methyl derivativesEU-1180-453 (GluN2C/D-PAM)
2020–PresentPreclinical validation in complex disease models; Exploration of fused derivatives for oncologyAnticancer agent 7m [3], PAM-06

Role of 6-Methyl Substitution in Modulating Bioactivity and Selectivity

The incorporation of a methyl group at the C6 position of dihydropyrrolo[1,2-a]pyrazin-3(4H)-one induces profound and multifaceted effects on molecular properties and target engagement. In NMDA receptor PAMs like R-(+)-EU-1180-453, the 6-methyl group confers a ~10-fold improvement in potency (doubling concentration 0.22 µM vs. 2.1 µM for unmethylated analogs) and a 4-fold increase in maximal agonist response compared to first-generation lead CIQ [1]. This arises from favorable van der Waals contacts within a hydrophobic subpocket of the GluN2C ATD, as evidenced by molecular docking studies. Critically, the methyl group reduces cLogP by ~1 log unit (from 3.5 to 2.5) and enhances aqueous solubility by >10-fold relative to non-methylated counterparts, directly countering historical liabilities of the scaffold [1]. In anticancer derivatives (e.g., dihydrodipyrrolopyrazines), 6-methylation shifts selectivity toward EGFR-overexpressing cell lines—notably suppressing Panc-1 proliferation (IC₅₀ 20–50 µM range) while sparing normal fibroblasts [3]. The steric bulk also mitigates metabolic oxidation at C6, as demonstrated in microsomal stability assays where 6-methyl compounds exhibited 2–3-fold longer half-lives than C6-H analogs. Quantum mechanical calculations reveal methylation increases electron density at N2 and C3a by 8–12%, enhancing hydrogen-bond donation capacity to residues like GluN2C Ser-487 or Mpro His-41 [1] [5]. In SARS-CoV-2 Mpro inhibitors, dihydropyrimidine-2-thiones incorporating methylated pyrrolopyrazinone motifs achieve IC₅₀ values of 0.054–0.063 µM, attributed to optimized hydrophobic enclosure within the S1/S2 subsites [5].

Table 3: Comparative Impact of 6-Methyl Substitution on Key Parameters

Parameter6-Methyl DerivativeUnsubstituted AnalogChangeBiological Consequence
Potency (GluN2C PAM EC₅₀)0.22 µM (EU-1180-453)2.1 µM~10-fold increaseEnhanced NMDA receptor potentiation
cLogP2.53.5-1.0 unitImproved membrane permeability, reduced promiscuity
Aqueous Solubility (pH 7.4)98 µM<10 µM>10-fold increaseEnhanced oral bioavailability
Microsomal t₁/₂ (Human)42 min14 min3-fold increaseReduced hepatic clearance
Anticancer Activity (Panc-1)IC₅₀ 20.28 µM (5b)IC₅₀ 70.13 µM (5a)~3.5-fold increaseSelective cytotoxicity vs. cancer cells

The 6-methyl group further enables chiral discrimination in biological systems. Enantiomeric resolution of EU-1180-453 revealed the R-(+)-isomer as 50–100-fold more potent than the S-(-)-form at GluN2C/D receptors, attributed to differential complementarity with a conserved tryptophan residue (Trp-492) [1]. This stereoselectivity underpins the therapeutic index for neurological applications, minimizing off-target effects. Synthetic methodologies evolved to address C6 methylation: contemporary routes employ iodolactonization of allyl-pyrrolo precursors or asymmetric alkylation using chiral phase-transfer catalysts to install the methyl group enantioselectively [2] [6]. Structure-activity relationship (SAR) studies across >60 derivatives confirm that 6-methyl is tolerated or preferred in 85% of target applications (NMDA, kinase, viral protease inhibition), with sterically larger substituents (ethyl, cyclopropyl) diminishing potency by 40–90% due to subpocket size constraints [1] [3] [5].

Properties

CAS Number

74583-40-7

Product Name

6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one

IUPAC Name

6-methyl-2,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-3-one

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c1-6-2-3-7-4-9-8(11)5-10(6)7/h2-3H,4-5H2,1H3,(H,9,11)

InChI Key

BWKVCQIKBIILOW-UHFFFAOYSA-N

SMILES

CC1=CC=C2N1CC(=O)NC2

Canonical SMILES

CC1=CC=C2N1CC(=O)NC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.